5-BenZyloxy-5-oxopentylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C12H15BrO2Zn. This compound is part of a class of organozinc reagents that are widely used in organic synthesis due to their versatility and reactivity. It is typically used in various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Benzyloxy-5-oxopentylzinc bromide typically involves the reaction of 5-benzyloxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Benzyloxy-5-oxopentyl bromide+Zn→5-Benzyloxy-5-oxopentylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-5-oxopentylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyloxy ketones or aldehydes.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
5-Benzyloxy-5-oxopentylzinc bromide has several applications in scientific research:
Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-5-oxopentylzinc bromide involves the formation of a reactive organozinc intermediate, which can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-5-oxopentylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- 3-Ethoxy-3-oxopropylzinc bromide
Uniqueness
5-Benzyloxy-5-oxopentylzinc bromide is unique due to its benzyloxy group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H15BrO2Zn |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
benzyl pentanoate;bromozinc(1+) |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
JCJZRXHWVZLWFK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCC(=O)OCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.